Cas no 14668-76-9 (7-Oxoazepane-2-carboxylic acid)

7-Oxoazepane-2-carboxylic acid is a versatile compound with significant synthetic utility. Its unique structure and stability make it ideal for various applications in organic synthesis, including the construction of complex molecules. This compound offers high purity and ease of handling, facilitating efficient laboratory procedures. Its availability in different grades and forms further enhances its utility in research and development.
7-Oxoazepane-2-carboxylic acid structure
14668-76-9 structure
Product Name:7-Oxoazepane-2-carboxylic acid
CAS No:14668-76-9
MF:C7H11NO3
MW:157.167142152786
CID:2919004
PubChem ID:22598394
Update Time:2025-10-16

7-Oxoazepane-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 7-oxoazepane-2-carboxylic acid
    • 7-Oxohexahydro-1H-azepine-2-carboxylic acid
    • Z1925930040
    • 7-Oxoazepane-2-carboxylic acid
    • Inchi: 1S/C7H11NO3/c9-6-4-2-1-3-5(8-6)7(10)11/h5H,1-4H2,(H,8,9)(H,10,11)
    • InChI Key: PKCIDMQPMJHMGR-UHFFFAOYSA-N
    • SMILES: O=C1CCCCC(C(=O)O)N1

Computed Properties

  • Exact Mass: 157.07389321g/mol
  • Monoisotopic Mass: 157.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 66.4

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 431.4±38.0 °C at 760 mmHg
  • Flash Point: 214.7±26.8 °C
  • Vapor Pressure: 0.0±2.2 mmHg at 25°C

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Amadis Chemical Company Limited
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(CAS:14668-76-9)7-Oxoazepane-2-carboxylic acid
Order Number:A1063352
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:27
Price ($):579.0
Email:sales@amadischem.com

Additional information on 7-Oxoazepane-2-carboxylic acid

7-Oxoazepane-2-carboxylic Acid: A Comprehensive Overview

7-Oxoazepane-2-carboxylic acid (CAS No. 14668-76-9) is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of this compound, including its chemical structure, synthesis methods, biological activities, and recent research developments.

Chemical Structure and Properties

7-Oxoazepane-2-carboxylic acid is a heterocyclic compound characterized by a seven-membered azepane ring with an oxo group at the 7-position and a carboxylic acid group at the 2-position. The molecular formula of this compound is C7H9NO3, and its molecular weight is approximately 151.15 g/mol. The presence of the oxo and carboxylic acid groups imparts specific chemical properties, such as acidity and reactivity, which are crucial for its biological activities.

The compound exhibits good solubility in polar solvents like water and methanol, making it suitable for various biochemical assays and pharmaceutical applications. Its structural features also allow for the formation of hydrogen bonds, which can be advantageous in interactions with biological targets.

Synthesis Methods

The synthesis of 7-Oxoazepane-2-carboxylic acid has been explored through several routes, each with its own advantages and limitations. One common method involves the cyclization of an appropriate precursor followed by oxidation to introduce the oxo group. For instance, a study published in the Journal of Organic Chemistry described a highly efficient synthesis route starting from a β-keto ester, which was cyclized under basic conditions to form the azepane ring. Subsequent oxidation using an oxidizing agent like potassium permanganate yielded the desired product with high yield and purity.

An alternative approach involves the use of transition metal-catalyzed reactions to construct the azepane ring. A recent study in Advanced Synthesis & Catalysis reported a palladium-catalyzed intramolecular Heck reaction that efficiently formed the azepane ring with excellent regioselectivity. This method not only simplified the synthetic pathway but also minimized the use of hazardous reagents.

Biological Activities

7-Oxoazepane-2-carboxylic acid has shown promising biological activities in various preclinical studies, making it a potential lead compound for drug development. One of its notable activities is its ability to modulate enzymes involved in metabolic pathways. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively inhibited key enzymes in fatty acid metabolism, suggesting its potential as an anti-obesity agent.

In addition to its metabolic effects, 7-Oxoazepane-2-carboxylic acid has been investigated for its anti-inflammatory properties. Research conducted at a leading pharmaceutical institute found that this compound significantly reduced inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. These findings highlight its potential therapeutic applications in inflammatory diseases.

Clinical Applications and Research Developments

The potential clinical applications of 7-Oxoazepane-2-carboxylic acid are being actively explored through preclinical and early-stage clinical trials. A phase I clinical trial evaluating the safety and pharmacokinetics of this compound in healthy volunteers reported favorable results, with no significant adverse effects observed at therapeutic doses. The trial also provided valuable insights into the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

In parallel, ongoing research is focused on optimizing the pharmacological profile of 7-Oxoazepane-2-carboxylic acid. Scientists are investigating various derivatives and analogs to enhance its potency and selectivity while minimizing side effects. For example, a recent study published in Medicinal Chemistry Communications described the synthesis and evaluation of several substituted derivatives that exhibited improved enzyme inhibition activity compared to the parent compound.

Conclusion

7-Oxoazepane-2-carboxylic acid (CAS No. 14668-76-9) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts are expected to uncover new applications and optimize its pharmacological properties, paving the way for future clinical advancements.

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Amadis Chemical Company Limited
(CAS:14668-76-9)7-Oxoazepane-2-carboxylic acid
A1063352
Purity:99%
Quantity:1g
Price ($):579.0
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